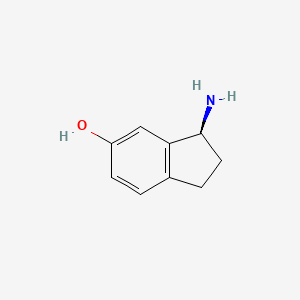

(S)-3-Amino-5-hydroxyindane

Übersicht

Beschreibung

This typically involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.

Synthesis Analysis

This involves understanding how the compound is synthesized. It could be synthesized in a lab through chemical reactions or extracted from natural sources.Molecular Structure Analysis

This involves understanding the compound’s molecular structure, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis

This involves identifying the chemical reactions the compound can undergo. This can include reactions with other compounds or decomposition reactions.Physical And Chemical Properties Analysis

This involves identifying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as reactivity, stability).Wissenschaftliche Forschungsanwendungen

Chemical Stability and Reactivity

Hydroxy-1-aminoindans like (S)-3-Amino-5-hydroxyindane demonstrate varying stability and reactivity based on the position and orientation of the hydroxy group relative to the amino moiety. The stability and reactivity of these compounds are crucial in understanding their potential applications in medicinal chemistry and drug design. For instance, 5-OH analogues, having a para orientation between the OH and the amino groups, show inherent instability as free bases and can only be isolated as their hydrochloride salts. This characteristic influences their application in the synthesis of pharmaceuticals and research compounds (Herzig et al., 2006).

Applications in Biotechnology and Molecular Biology

Hydroxy amino acids, which include derivatives of (S)-3-Amino-5-hydroxyindane, are recognized for their significant applications in biotechnology and molecular biology. These compounds exhibit antifungal, antibacterial, antiviral, and anticancer properties, making them valuable constituents of pharmaceutical intermediates. The synthesis and applications of synthetic hydroxy amino acids in the creation of chiral drugs highlight their importance in medical treatment and pharmaceutical synthesis. Their role in the synthesis of chiral pharmaceuticals, particularly through enantioselective biocatalysts, is a testament to their potential in advancing medical science and drug development (Sun et al., 2018).

Interaction with Biomolecules

The biochemical effects of compounds like (S)-3-Amino-5-hydroxyindane can be attributed to their rapid reactions with thiol and amino groups. Interactions of these compounds with various classes of biomolecules, such as proteins, peptides, lipids, and nucleic acids, have profound biochemical consequences. These interactions and the resulting biochemical effects are essential in understanding the therapeutic potential and biochemical behavior of these compounds (Schaur, 2003).

Synthesis of Polymer Stabilized Nano-Objects

The synthesis of poly(amino acid methacrylate)-stabilized diblock copolymer nano-objects showcases the application of amino acid derivatives in nanomedicine. These compounds offer desirable properties for various biomedical applications due to their diverse characteristics such as hydrophobic/hydrophilic nature, charge density, chirality, and reversible cross-linking. The efficient route for synthesizing poly(amino acid methacrylate) stabilized diblock copolymer nano-objects further emphasizes the versatility and potential of these compounds in advancing nanotechnology and medical science (Ladmiral et al., 2015).

Safety And Hazards

This involves identifying any potential safety concerns or hazards associated with the compound. This can include toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves identifying areas of future research or potential applications for the compound.

Eigenschaften

IUPAC Name |

(3S)-3-amino-2,3-dihydro-1H-inden-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUPGBDOLGDVNW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679363 | |

| Record name | (3S)-3-Amino-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-5-hydroxyindane | |

CAS RN |

1213899-46-7 | |

| Record name | (3S)-3-Amino-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393115.png)

![(E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate](/img/structure/B1393116.png)